molecular formula C8H9N B8484842 Bicyclo[2.2.1]hept-2-ene-1-carbonitrile CAS No. 56804-05-8

Bicyclo[2.2.1]hept-2-ene-1-carbonitrile

Cat. No. B8484842
CAS RN: 56804-05-8
M. Wt: 119.16 g/mol
InChI Key: KOKLYLSZOGGBHE-UHFFFAOYSA-N
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Patent
US05861528

Procedure details

Example 1 was repeated except that N-nitrosodiethylamine was used in place of N-nitrosodiphenylamine. N-nitrosodiethylamine was added to a mixed solution of dicyclopentadiene and acrylonitrile in an amount of 0.005% by weight. As a result, cyanonorbornene was continuously obtained with an average yield of 93% by mole. In this example, the amount of the soluble polymer produced was 0.01% by weight at the beginning of the reaction, which did not change significantly in 60 days after the initiation of the reaction. In addition , the operation was stopped after 80 days from the initiation to inspect in detail the inlet for the raw material, the inner wall, the outlet for the reaction solution and the-stirrer of the autoclave. No insoluble polymer was found to adhere to those surfaces.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
N([N:3]([CH2:6][CH3:7])CC)=O.[CH2:8]1[CH:12]2C3C=C[CH:15]([CH:11]2[CH:10]=[CH:9]1)C3.C(#N)C=C>>[C:6]([C:7]12[CH2:15][CH:11]([CH2:12][CH2:8]1)[CH:10]=[CH:9]2)#[N:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C12C=CC(CC1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.